molecular formula C8H13NO3 B2998010 Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 77130-93-9

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B2998010
CAS No.: 77130-93-9
M. Wt: 171.196
InChI Key: NPFDVDIFQFIDOW-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS 77130-93-9) is a high-purity chemical building block with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound features a 2,2-dimethyl-3-oxopyrrolidine scaffold, a structure recognized for its significant value in modern drug discovery efforts, particularly in the development of novel antimicrobial and anticancer agents . Researchers are increasingly exploring 5-oxopyrrolidine derivatives as a promising chemotype in the search for new therapeutic agents. Recent scientific literature demonstrates that derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli . Some synthesized hydrazone derivatives have shown activity surpassing that of the control antibiotic cefuroxime and have demonstrated efficacy in disrupting bacterial biofilms . Furthermore, structurally related pyrrolidone compounds are being investigated for their potential as proteasome inhibitors, a mechanism of action highly relevant for the treatment of conditions such as multiple myeloma, indicating the broader research applicability of this chemical scaffold in oncology and disease pathways . This product is intended for use as a key synthetic intermediate or a precursor in medicinal chemistry, organic synthesis, and pharmacological research. It is supplied For Research Use Only . Strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with good laboratory practices.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFDVDIFQFIDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCN1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters and ketones.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters for Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Solubility logP TPSA (Ų) GI Absorption BBB Permeant
This compound* C₈H₁₃NO₃ 171.18 ~200–220 Moderate (organic solvents) ~0.5 46.6 High Yes
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate C₉H₁₅NO₃ 185.22 ~220–240 Moderate (organic solvents) ~1.0 46.6 High Yes
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₉NO₃ 159.15 >250 High (aqueous) ~-0.5 66.4 Low No

*Estimated values based on analogous compounds.

Key Observations:
  • Molecular Weight and Boiling Point : The methyl ester has a lower molecular weight (171.18 vs. 185.22) and boiling point compared to the ethyl analog due to the shorter alkyl chain .
  • Lipophilicity (logP) : The methyl ester’s logP (~0.5) is lower than the ethyl analog (~1.0), suggesting reduced lipophilicity, which may influence membrane permeability and metabolic stability.
  • Solubility : The methyl and ethyl esters exhibit moderate solubility in organic solvents, whereas the carboxylic acid derivative (1-methyl-5-oxopyrrolidine-3-carboxylic acid) shows high aqueous solubility due to its ionizable carboxyl group .
  • Bioavailability : Both esters exhibit high GI absorption and BBB permeability, likely due to their neutral ester groups, while the carboxylic acid’s ionization at physiological pH reduces its membrane penetration .

Conformational and Stereochemical Considerations

The 2,2-dimethyl substituents on the pyrrolidine ring impose steric constraints, influencing the ring’s puckering dynamics. highlights that substituents can restrict pseudorotation, stabilizing specific conformations . For example, the 2,2-dimethyl groups in both the methyl and ethyl esters likely enforce a rigid chair-like puckering, enhancing stereochemical stability compared to unsubstituted pyrrolidinones. This rigidity may improve binding specificity in biological targets, such as enzymes or receptors.

Biological Activity

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of pyrrolidine derivatives, including this compound. The evaluation of its efficacy was primarily conducted using the A549 human lung adenocarcinoma cell line.

Key Findings:

  • Cytotoxicity Assessment: The compound was tested at a concentration of 100 µM for 24 hours. The viability of A549 cells post-treatment was assessed using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard treatments like cisplatin .
  • Structure-Activity Relationship (SAR): Variations in substituents on the pyrrolidine ring influenced the anticancer activity. For instance, compounds with specific functional groups demonstrated enhanced cytotoxicity, while others showed diminished effects .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound IDStructure DescriptionViability (%)Comparison DrugNotes
Compound 1Methyl 2,2-dimethyl-3-oxopyrrolidine78CisplatinModerate activity observed
Compound 25-nitrothiophene substituted derivative66CisplatinNotable cytotoxicity
Compound 3Di-methoxy substituted variant90CisplatinSignificant loss in activity

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored against various multidrug-resistant pathogens.

Key Findings:

  • In Vitro Testing: The compound was screened against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Results indicated that certain derivatives showed promising antimicrobial activity, particularly against resistant strains .
  • Mechanism of Action: The mechanism by which these compounds exert their antimicrobial effects is still under investigation but appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

PathogenMIC (µg/mL)Compound TestedActivity Level
Staphylococcus aureus<32Methyl 2,2-dimethyl-3-oxopyrrolidineModerate to High
Klebsiella pneumoniae<64Methyl 2,2-dimethyl-3-oxopyrrolidineModerate
Pseudomonas aeruginosa>128Methyl 2,2-dimethyl-3-oxopyrrolidineNo activity

Case Studies

Case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Lung Cancer Treatment: A study involving a series of derivatives showed that modifying the carbon chain length and functional groups significantly impacted anticancer efficacy. Methyl 2,2-dimethyl-3-oxopyrrolidine was among those tested, demonstrating moderate effectiveness in reducing tumor cell viability .
  • Antibiotic Resistance Research: Research focusing on antibiotic resistance revealed that certain pyrrolidine derivatives could inhibit growth in resistant strains of S. aureus, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization or functional group interconversion. For example, tert-butyl derivatives (e.g., tert-butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate) are synthesized using bromination and carboxylation steps under reflux with catalysts like HBr/AcOH . Purification often involves recrystallization or column chromatography. Monitoring reaction progress via TLC and optimizing pH/temperature are critical for minimizing side products.

Q. How is the structural conformation of the pyrrolidine ring analyzed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Software like SHELXL and ORTEP can model anisotropic displacement parameters and generate thermal ellipsoid plots. Puckering parameters (e.g., Cremer-Pople coordinates) quantify ring non-planarity using atomic coordinates derived from crystallographic data . For non-crystalline samples, NMR (e.g., 1H^{1}\text{H}-1H^{1}\text{H} NOESY) can infer spatial proximity of substituents.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents and confirm esterification (e.g., methyl singlet at ~3.7 ppm for COOCH3_3).
  • IR : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm1^{-1}) and lactam (C=O at ~1650 cm1^{-1}) differentiate functional groups.
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight and fragmentation patterns (e.g., loss of COOCH3_3 group) .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., organocatalysts) can induce asymmetry. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via Michael addition with aryl boronic acids under Pd catalysis, where steric effects and solvent polarity (e.g., DMF vs. THF) influence diastereomer ratios . Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .

Q. What strategies resolve contradictions between computational and experimental data in conformational studies?

  • Methodological Answer :

  • Data Reconciliation : Compare DFT-optimized geometries with crystallographic data (e.g., torsion angles, puckering amplitudes). Discrepancies may arise from solvent effects or crystal packing forces not modeled in simulations .
  • Dynamic Effects : Use variable-temperature NMR or molecular dynamics (MD) simulations to assess flexibility of the pyrrolidine ring, which static models may overlook .

Q. How does the electronic environment of the pyrrolidine ring influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : The electron-withdrawing carbonyl group at C3 stabilizes enolate intermediates, enabling nucleophilic substitutions. For instance, hydrazide derivatives of 5-oxopyrrolidine-3-carboxylic acid undergo condensation with aldehydes to form Schiff bases, which exhibit antioxidant and anticancer activity . SAR studies correlate substituent electronegativity (e.g., fluoro vs. methyl groups) with bioactivity .

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